4-(chloromethyl)-N-phenylbenzamide
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Overview
Description
4-(chloromethyl)-N-phenylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloromethyl group attached to the benzene ring and a phenyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-N-phenylbenzamide typically involves the chloromethylation of N-phenylbenzamide. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aromatic pi-electrons then attack the aldehyde, followed by rearomatization of the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Catalysts such as zinc chloride or other Lewis acids are commonly employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-N-phenylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted benzamides.
Oxidation: Products include carboxylic acids.
Reduction: Products include amines.
Scientific Research Applications
4-(chloromethyl)-N-phenylbenzamide has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of hypercrosslinked polymers, which have applications in gas storage, catalysis, and drug delivery.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-N-phenylbenzamide involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or modification of protein function. The amide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-(bromomethyl)-N-phenylbenzamide
- 4-(methoxymethyl)-N-phenylbenzamide
- 4-(hydroxymethyl)-N-phenylbenzamide
Uniqueness
4-(chloromethyl)-N-phenylbenzamide is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. Compared to its bromomethyl and methoxymethyl analogs, the chloromethyl group offers different reactivity patterns in nucleophilic substitution reactions. The compound’s ability to form covalent bonds with biological targets also distinguishes it from other similar compounds .
Properties
IUPAC Name |
4-(chloromethyl)-N-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c15-10-11-6-8-12(9-7-11)14(17)16-13-4-2-1-3-5-13/h1-9H,10H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNFRLAPRHDADV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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